molecular formula C21H17BrN4O2 B11675773 6-Amino-4-(5-bromo-2-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(5-bromo-2-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11675773
M. Wt: 437.3 g/mol
InChI Key: AJELWWBGZNUJDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-4-(5-bromo-2-methoxyphenyl)-3-methyl-1-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitile: is a complex heterocyclic compound It is characterized by the presence of multiple functional groups, including an amino group, a bromo-substituted methoxyphenyl group, a methyl group, a phenyl group, and a pyrano[2,3-c]pyrazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-amino-4-(5-bromo-2-methoxyphenyl)-3-methyl-1-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitile typically involves multi-step reactions. One common method includes the condensation of appropriate aldehydes, hydrazines, and malononitrile under reflux conditions. The reaction is often catalyzed by a base such as piperidine or triethylamine. The reaction mixture is then subjected to cyclization to form the pyrano[2,3-c]pyrazole ring system.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the bromo group, converting it to a hydrogen atom or other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of dehalogenated or hydrogenated products.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

Medicine: The compound is studied for its potential therapeutic applications. Its derivatives may serve as lead compounds in drug discovery and development.

Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-amino-4-(5-bromo-2-methoxyphenyl)-3-methyl-1-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level, influencing various biochemical pathways.

Comparison with Similar Compounds

  • 6-Amino-4-(5-chlorophenyl)-3-methyl-1-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitile
  • 6-Amino-4-(5-fluorophenyl)-3-methyl-1-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitile
  • 6-Amino-4-(5-iodophenyl)-3-methyl-1-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitile

Uniqueness: The uniqueness of 6-amino-4-(5-bromo-2-methoxyphenyl)-3-methyl-1-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitile lies in the presence of the bromo and methoxy substituents on the phenyl ring. These groups can significantly influence the compound’s reactivity and biological activity, making it distinct from its analogs with different substituents.

Properties

Molecular Formula

C21H17BrN4O2

Molecular Weight

437.3 g/mol

IUPAC Name

6-amino-4-(5-bromo-2-methoxyphenyl)-3-methyl-1-phenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C21H17BrN4O2/c1-12-18-19(15-10-13(22)8-9-17(15)27-2)16(11-23)20(24)28-21(18)26(25-12)14-6-4-3-5-7-14/h3-10,19H,24H2,1-2H3

InChI Key

AJELWWBGZNUJDL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=C(C=CC(=C3)Br)OC)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.